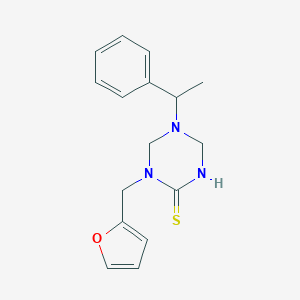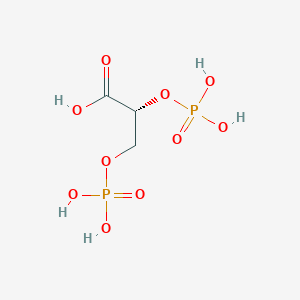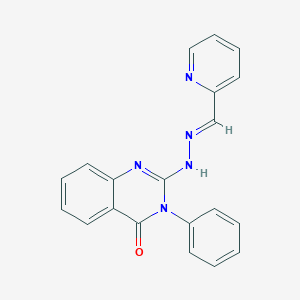
Yttrium-86
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium-86 (86Y) is a radioactive isotope of yttrium that is commonly used in scientific research applications. It has a half-life of 14.7 hours and emits positrons during decay, making it useful for positron emission tomography (PET) imaging studies.
科学的研究の応用
Yttrium-86 is widely used in scientific research applications, particularly in PET imaging studies. It can be used to label various compounds, including peptides, antibodies, and nanoparticles, for imaging studies. Yttrium-86-labeled compounds can be used to study various biological processes, including receptor imaging, tumor imaging, and therapeutic monitoring.
作用機序
Yttrium-86 emits positrons during decay, which can be detected by PET imaging. When Yttrium-86-labeled compounds are injected into the body, they bind to specific targets, such as receptors or tumors. As the Yttrium-86 decays, it emits positrons that collide with electrons in the surrounding tissue, producing gamma rays that can be detected by PET imaging.
生化学的および生理学的効果
Yttrium-86-labeled compounds have minimal biochemical and physiological effects on the body. They are typically excreted through the kidneys and do not accumulate in the body. However, the compounds used to label Yttrium-86 may have some physiological effects, depending on their properties and the target they bind to.
実験室実験の利点と制限
Yttrium-86 has several advantages for lab experiments, including its high purity, short half-life, and ability to label a wide range of compounds. However, its short half-life can also be a limitation, as it requires rapid synthesis and delivery of the labeled compounds. Additionally, the compounds used to label Yttrium-86 may have limitations, such as low stability or poor target binding.
将来の方向性
There are several future directions for Yttrium-86 research, including the development of new labeling methods and compounds, the optimization of imaging protocols, and the expansion of its applications to new areas of research. Additionally, the use of Yttrium-86 in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide new insights into biological processes. Overall, Yttrium-86 is a valuable tool for scientific research and has the potential to make significant contributions to our understanding of biological systems.
合成法
Yttrium-86 can be produced through several methods, including proton irradiation of enriched 86Sr targets, neutron irradiation of enriched 86Sr targets, and deuteron irradiation of natural strontium targets. The most commonly used method is proton irradiation of enriched 86Sr targets, which results in the production of high-purity Yttrium-86.
特性
CAS番号 |
14809-53-1 |
|---|---|
製品名 |
Yttrium-86 |
分子式 |
Y |
分子量 |
85.9149 g/mol |
IUPAC名 |
yttrium-86 |
InChI |
InChI=1S/Y/i1-3 |
InChIキー |
VWQVUPCCIRVNHF-OIOBTWANSA-N |
異性体SMILES |
[86Y] |
SMILES |
[Y] |
正規SMILES |
[Y] |
その他のCAS番号 |
14809-53-1 |
同義語 |
86Y radioisotope Y-86 radioisotope Yttrium-86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
![2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)



![Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)